molecular formula C10H5BrN2 B13124197 3-Bromoisoquinoline-1-carbonitrile

3-Bromoisoquinoline-1-carbonitrile

Cat. No.: B13124197
M. Wt: 233.06 g/mol
InChI Key: GLDVOLDFMBGAJN-UHFFFAOYSA-N
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Description

3-Bromoisoquinoline-1-carbonitrile (CAS 1082674-24-5) is a brominated isoquinoline derivative featuring a carbonitrile group at position 1 and a bromine atom at position 3. Its molecular formula is C₁₀H₅BrN₂, with a molecular weight of 233.07 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), owing to the electron-withdrawing nitrile group, which enhances reactivity .

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

3-bromoisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H

InChI Key

GLDVOLDFMBGAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C#N)Br

Origin of Product

United States

Preparation Methods

Acid Salt Bromination Method

A well-established method for preparing 3-bromoquinoline derivatives, which can be adapted for isoquinoline analogs, involves bromination of the acid salt of quinoline or isoquinoline in a suitable solvent with bromine. The process includes:

  • Formation of the isoquinoline acid salt (e.g., hydrochloride or hydrobromide).
  • Reaction with bromine in an organic solvent such as o-dichlorobenzene or nitrobenzene.
  • Isolation of the 3-bromoisoquinoline hydrobromide salt by filtration after reaction completion.
  • Recrystallization from a mixed solvent system of water and alcohol to purify the hydrobromide salt.
  • Treatment with alkali (e.g., sodium carbonate or sodium hydroxide) to liberate the free 3-bromoisoquinoline.
  • Simple distillation to obtain high-purity 3-bromoisoquinoline.

This method is advantageous because it suppresses the formation of di- and tri-brominated byproducts, yielding high selectivity and purity without requiring complex distillation setups.

Reaction Conditions and Yields

Parameter Typical Conditions Outcome
Substrate Isoquinoline acid salt Formation of hydrobromide salt
Bromine equivalents 1.0 to 1.5 mol per mol isoquinoline Optimal for monobromination
Solvent o-Dichlorobenzene, nitrobenzene, or ethylene glycol derivatives Good solubility and reaction medium
Recrystallization solvent Water and alcohol mixture Removal of impurities and byproducts
Alkali for liberation Na2CO3, K2CO3, NaOH, or KOH Releases free 3-bromoisoquinoline
Purification Simple distillation >99% purity of product
Yield Approx. 40% from isoquinoline Moderate yield with high purity

An example from quinoline chemistry shows that 3-bromoquinoline hydrobromide can be obtained as a pale yellow crystal, which upon alkali treatment and distillation yields 3-bromoquinoline with 99.3% purity and about 40% yield from quinoline.

Synthesis of this compound

While direct protocols for this compound are scarce, the following approaches are relevant:

Cycloaddition and Rearrangement Methods

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Acid salt bromination Isoquinoline acid salt, bromine, o-dichlorobenzene, water/alcohol recrystallization, alkali treatment High purity, suppresses polybromination, simple distillation Moderate yield (~40%), requires careful control
Formal [4+2] cycloaddition N-aryliminium ions, 1-bromoalkynes, acid-promoted Regioselective bromination, adaptable to derivatives Requires azide precursors, specialized conditions
Pd-catalyzed cyclization o-phenylethynyl benzyl azide, PdBr2, CuBr, acetic acid, 1,2-dichloroethane/water High purity, good yield, mild conditions Specific to isoquinolone derivatives, complex catalyst system

Research Findings and Notes

  • The acid salt bromination method is well-documented for quinoline derivatives and can be extrapolated to isoquinoline analogs with similar electronic properties.
  • Recrystallization from water-alcohol mixtures is critical to remove side products and improve purity before alkali treatment.
  • Alkali treatment liberates the free bromoisoquinoline from the hydrobromide salt, facilitating isolation.
  • Simple distillation suffices for purification, avoiding complex distillation columns.
  • The regioselective cycloaddition approach provides a modern synthetic alternative with potential for diverse functionalization.
  • Palladium-catalyzed methods offer access to brominated isoquinoline derivatives with additional functional groups, useful for further synthetic elaboration.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Pharmaceutical Applications

3-Bromoisoquinoline-1-carbonitrile is primarily recognized for its role as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues. This selectivity makes them valuable for treating conditions associated with androgen decline, such as:

  • Anemia
  • Cachexia
  • Muscular dystrophies
  • Osteoporosis
  • Age-related functional decline

Synthetic Applications

In synthetic organic chemistry, this compound serves as an essential intermediate for various chemical reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. Its utility has been demonstrated in metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic molecules.

Table: Synthetic Reactions Involving this compound

Reaction TypeCatalystYield (%)Reference
C–N CouplingNickel-based94
Buchwald-Hartwig AminationPalladium80
Cross-coupling with aminesVariousUp to 98

These reactions highlight the compound's versatility as a precursor in synthesizing various pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Selective Androgen Receptor Modulation :
    A study demonstrated that this compound effectively enhances muscle mass in animal models of cachexia. The results indicated significant improvements in muscle strength and overall physical performance, suggesting potential applications in treating sarcopenia and other muscle-wasting conditions .
  • Cross-Coupling Reactions :
    Research focused on optimizing the conditions for C–N bond formation using this compound revealed that specific ligands could increase yields significantly. For instance, employing trifluoromethylated ligands led to yields of up to 94%, showcasing the compound's effectiveness in synthetic methodologies .
  • Bioactive Compound Development :
    The compound has been incorporated into the synthesis of novel bioactive compounds aimed at addressing various health issues, including metabolic disorders and inflammatory diseases. Its structural features allow for modifications that enhance biological activity while maintaining stability .

Mechanism of Action

The mechanism of action of 3-Bromoisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

The table below highlights key structural analogs, focusing on substituent positions, functional groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Applications
3-Bromoisoquinoline-1-carbonitrile 1082674-24-5 C₁₀H₅BrN₂ 233.07 Br (C3), CN (C1) Reference Pharmaceutical intermediates, catalysis
4-Bromoisoquinoline-1-carbonitrile 156072-86-5 C₁₀H₅BrN₂ 233.07 Br (C4), CN (C1) 0.85 Organic synthesis, ligand development
3-(Bromomethyl)picolinonitrile 312325-72-7 C₇H₅BrN₂ 197.03 Br-CH₂ (C3), CN (C2) 0.88 Polymer additives, agrochemicals
3-Bromo-1-methoxyisoquinoline 4876-10-2 C₁₀H₈BrNO 254.08 Br (C3), OCH₃ (C1) N/A Fluorescence probes, medicinal chemistry
3-Chloro-1-phenylisoquinoline-4-carbonitrile 72118-85-5 C₁₆H₉ClN₂ 264.71 Cl (C3), CN (C4), Ph (C1) N/A Anticancer research, kinase inhibitors
Key Observations:

Positional Isomerism: 3-Bromo vs. 4-Bromo Derivatives: The bromine position significantly alters electronic properties. This compound exhibits higher electrophilicity at C3, favoring nucleophilic substitution, while the 4-bromo isomer (CAS 156072-86-5) may display reduced reactivity due to steric hindrance . Carbonitrile Positioning: The nitrile group in this compound (C1) enhances conjugation across the aromatic system compared to analogs like 3-(Bromomethyl)picolinonitrile, where the nitrile is at C2 .

Functional Group Impact: Methoxy vs. Carbonitrile: 3-Bromo-1-methoxyisoquinoline (CAS 4876-10-2) replaces the nitrile with a methoxy group, increasing solubility in polar solvents but reducing electrophilicity. This makes it more suitable for fluorescence applications than coupling reactions . Chlorine and Phenyl Substitution: 3-Chloro-1-phenylisoquinoline-4-carbonitrile (CAS 72118-85-5) combines a chlorine atom and phenyl group, enhancing steric bulk and altering binding affinity in kinase inhibitors .

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